2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylic Acid
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Overview
Description
2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylic Acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of trifluorophenyl groups in this compound enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylic Acid typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with thioamide under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .
Scientific Research Applications
2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Difluorophenyl)thiazole-4-carboxylic Acid
- 2-(3,4-Difluorophenyl)thiazole-4-carboxylic Acid
- 2-(3,4,5-Trichlorophenyl)thiazole-4-carboxylic Acid
Uniqueness
2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylic Acid is unique due to the presence of three fluorine atoms on the phenyl ring, which enhances its chemical stability and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H4F3NO2S |
---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
2-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H4F3NO2S/c11-5-1-4(2-6(12)8(5)13)9-14-7(3-17-9)10(15)16/h1-3H,(H,15,16) |
InChI Key |
PIINKTRVFONKNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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